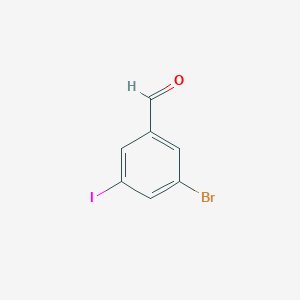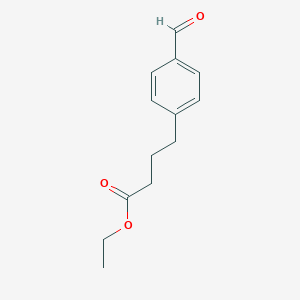
Ethyl 4-(4-formylphenyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-formylphenyl)butanoate, also known as ethyl 4-(p-formylphenyl)butyrate, is a chemical compound that belongs to the class of aromatic esters. It is commonly used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-formylphenyl)butanoate is not well understood, but it is believed to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(4-formylphenyl)butanoate are not well studied, but it is believed to have potential therapeutic applications due to its ability to inhibit certain enzymes. It has been shown to have neuroprotective effects in vitro, and it may have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 4-(4-formylphenyl)butanoate is its ease of synthesis and purification. It can be synthesized in high purity and used in a variety of scientific applications. However, one limitation of this compound is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and caution should be taken when handling this compound.
Orientations Futures
There are many potential future directions for research involving Ethyl 4-(4-formylphenyl)butanoate. One area of interest is the development of new enzyme inhibitors based on this compound. Additionally, it may have potential applications in the treatment of neurodegenerative disorders, and further studies are needed to explore these potential therapeutic applications. Finally, the synthesis of new derivatives of Ethyl 4-(4-formylphenyl)butanoate may lead to the development of new bioactive compounds with potential therapeutic applications.
Méthodes De Synthèse
Ethyl 4-(4-formylphenyl)butanoate can be synthesized through a multi-step process that involves the reaction between 4-formylbenzaldehyde and Ethyl 4-(4-formylphenyl)butanoate 4-bromobutyrate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified through column chromatography. This method yields a high purity product that can be used in various scientific applications.
Applications De Recherche Scientifique
Ethyl 4-(4-formylphenyl)butanoate has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein structure determination, and drug discovery. It is commonly used as a substrate for enzyme assays, as it can be easily converted to other compounds through enzymatic reactions. Additionally, it has been used as a starting material for the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
ethyl 4-(4-formylphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKFRKKGZICMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631307 |
Source


|
| Record name | Ethyl 4-(4-formylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-formylphenyl)butanoate | |
CAS RN |
177736-20-8 |
Source


|
| Record name | Ethyl 4-(4-formylphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





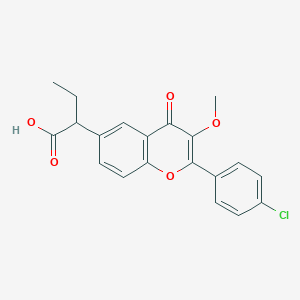
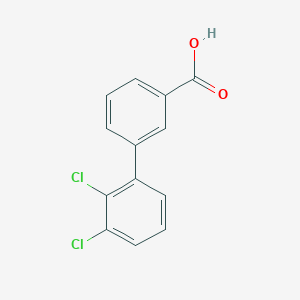
![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

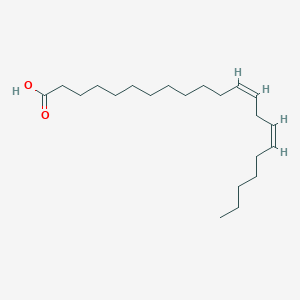
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
